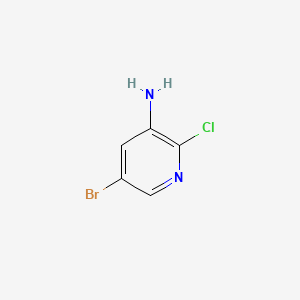

3-Amino-5-bromo-2-chloropyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEZSALOLWCCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618904 | |

| Record name | 5-Bromo-2-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588729-99-1 | |

| Record name | 5-Bromo-2-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-bromo-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-bromo-2-chloropyridine (CAS No. 588729-99-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 3-Amino-5-bromo-2-chloropyridine, a key building block in modern medicinal chemistry and agrochemical research. The document details its chemical and physical properties, safety information, and its versatile applications in the synthesis of complex, biologically active molecules. Special focus is given to its utility in palladium-catalyzed cross-coupling reactions, with detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This guide aims to be an essential resource for researchers leveraging this compound in drug discovery and development.

Chemical and Physical Properties

This compound is a halogenated pyridine (B92270) derivative valued for its unique substitution pattern, which allows for selective functionalization at multiple positions. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 588729-99-1 | [1][2] |

| Molecular Formula | C₅H₄BrClN₂ | [1][2] |

| Molecular Weight | 207.46 g/mol | [1][2] |

| Appearance | Ash to brown crystalline powder | [1] |

| Melting Point | 128-132 °C | [1] |

| Purity | ≥97-99% (typically by HPLC) | [1][2] |

| Synonyms | 2-Chloro-3-amino-5-bromopyridine, 5-Bromo-2-chloropyridin-3-amine | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

Hazard Pictograms:

-

GHS05: Corrosion

-

GHS06: Skull and crossbones (Toxic)

-

-

Signal Word: Danger

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Synthesis and Manufacturing

While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively detailed, its synthesis can be inferred from established pyridine chemistry. A plausible synthetic route would involve the following key transformations of a suitable pyridine precursor:

-

Bromination: Introduction of the bromine atom at the 5-position.

-

Chlorination: Introduction of the chlorine atom at the 2-position.

-

Amination: Introduction of the amino group at the 3-position.

The order of these steps would be crucial to ensure the desired regioselectivity.

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its trifunctional nature allows for sequential and site-selective modifications, making it a valuable scaffold in drug discovery.

Kinase Inhibitors

This compound is a known precursor for the synthesis of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors.[1] PI3Kδ is a key enzyme in cellular signaling pathways that regulate cell growth and proliferation, and its inhibition is a promising strategy in cancer therapy.[1]

Agrochemicals

The unique substitution pattern of this compound makes it a valuable building block for the development of novel herbicides, fungicides, and pesticides.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo and chloro substituents on the pyridine ring are amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.

Experimental Protocols

The following are detailed, representative experimental protocols for key reactions involving this compound. These protocols are based on established methodologies for similar substrates and may require optimization for specific applications.

Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Reaction Scheme:

A typical Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 85-95 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Reaction Workflow:

Workflow for Buchwald-Hartwig amination.

Materials:

-

This compound

-

Amine (primary or secondary, 1.2 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add palladium(II) acetate, XPhos, and sodium tert-butoxide to a dry reaction vessel.

-

Add anhydrous toluene, followed by this compound and the amine.

-

Seal the vessel and heat the mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique trifunctional nature allows for a wide range of chemical transformations, making it an indispensable tool for medicinal chemists and researchers in agrochemical development. The detailed protocols provided in this guide for key palladium-catalyzed cross-coupling reactions serve as a practical starting point for the synthesis of novel compounds with potential therapeutic or agricultural applications. As with any reactive chemical, proper safety precautions are paramount when handling this compound.

References

An In-depth Technical Guide to 3-Amino-5-bromo-2-chloropyridine: Molecular Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological significance of 3-Amino-5-bromo-2-chloropyridine. This compound is a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies. This document includes a summary of its quantitative data, a plausible experimental protocol for its synthesis and purification, and an examination of its role as an inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway.

Introduction

This compound is a halogenated pyridine (B92270) derivative that has garnered significant interest in the field of drug discovery and development. Its unique substitution pattern provides a versatile scaffold for the synthesis of complex heterocyclic molecules with diverse biological activities. Notably, it has been identified as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme implicated in various cancers.[1] This guide aims to consolidate the available technical information on this compound to support ongoing research and development efforts.

Molecular Structure and Chemical Properties

The molecular structure of this compound consists of a pyridine ring substituted with an amino group at the 3-position, a bromine atom at the 5-position, and a chlorine atom at the 2-position.

Molecular Formula: C₅H₄BrClN₂

Molecular Weight: 207.46 g/mol

IUPAC Name: 5-bromo-2-chloropyridin-3-amine

CAS Number: 588729-99-1

The presence of electron-withdrawing halogen atoms and an electron-donating amino group on the pyridine ring influences its chemical reactivity and biological interactions.

Quantitative Data Summary

A compilation of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 207.46 g/mol | [1] |

| Melting Point | 129-133 °C | |

| Appearance | White to orange to green powder/crystal | |

| Purity (typical) | >98.0% (GC) | |

| ¹H NMR Spectrum | See Figure 1 | [2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is a key analytical tool for structure confirmation. A representative spectrum is available.[2]

-

¹³C NMR: The carbon NMR would be expected to show five distinct signals for the pyridine ring carbons, with chemical shifts influenced by the attached functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine and chlorine.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and purification of this compound is not widely published in peer-reviewed journals, a plausible synthetic route can be devised based on established methods for the synthesis of similar halogenated aminopyridines. The following represents a generalized, hypothetical protocol.

4.1. Proposed Synthesis of this compound

A potential synthetic route could involve the chlorination and subsequent bromination of 3-aminopyridine.

Reaction Scheme:

Caption: Proposed synthetic workflow for this compound.

Materials:

-

3-Amino-2-chloropyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable aprotic solvent)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2-chloropyridine (1 equivalent) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

4.2. Purification

The crude this compound can be purified by column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in hexanes as the eluent.

Biological Significance: Inhibition of the PI3Kδ Signaling Pathway

This compound has been identified as an inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5] Hyperactivation of the PI3K pathway is a common event in many human cancers, making it an attractive target for cancer therapy.[3][6][7]

5.1. The PI3Kδ Signaling Pathway in Cancer

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, leading to the promotion of cell survival and proliferation and the inhibition of apoptosis. The PI3Kδ isoform is primarily expressed in hematopoietic cells and plays a critical role in the development, differentiation, and function of immune cells. Its dysregulation is implicated in hematological malignancies.

5.2. Mechanism of Inhibition

As an inhibitor, this compound likely binds to the ATP-binding pocket of the PI3Kδ enzyme, preventing the phosphorylation of PIP2 to PIP3. This disruption of the signaling cascade can lead to the induction of apoptosis and the inhibition of proliferation in cancer cells that are dependent on the PI3Kδ pathway for their growth and survival.

PI3Kδ Signaling Pathway Diagram:

References

- 1. This compound | 588729-99-1 | FA15342 [biosynth.com]

- 2. This compound(588729-99-1) 1H NMR spectrum [chemicalbook.com]

- 3. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Amino-5-bromo-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-5-bromo-2-chloropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This document details a feasible synthetic pathway, including experimental protocols and characterization data, to facilitate its preparation in a laboratory setting.

Introduction

This compound is a substituted pyridine (B92270) derivative with a unique arrangement of functional groups that makes it a versatile building block in organic synthesis. Its structure is particularly valuable for the introduction of a substituted aminopyridyl moiety in more complex molecules, a common feature in many biologically active compounds.

Proposed Synthesis Pathway

The most direct and logical synthetic route to this compound involves a two-step process starting from commercially available 3-aminopyridine (B143674). This pathway is outlined below:

-

Chlorination of 3-Aminopyridine: The first step is the regioselective chlorination of 3-aminopyridine to yield 2-chloro-3-aminopyridine.

-

Bromination of 2-Chloro-3-aminopyridine: The subsequent step involves the regioselective bromination of 2-chloro-3-aminopyridine at the 5-position to afford the final product, this compound.

The amino group at the 3-position is an activating group that directs electrophilic substitution to the ortho and para positions. In the case of 2-chloro-3-aminopyridine, the 5-position is para to the amino group, making it the most favorable site for bromination.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Synthesis of 2-Chloro-3-aminopyridine

A common method for the chlorination of 3-aminopyridine involves the use of a chlorinating agent in an acidic medium.

Materials:

-

3-Aminopyridine

-

Hydrochloric acid (HCl)

-

Hydrogen peroxide (H₂O₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

A process for preparing 2-chloro-3-aminopyridine involves subjecting a 25-45% aqueous solution of one molar part of 3-aminopyridine containing 3 to 4 molar parts of hydrogen chloride to chlorine gas with stirring at a temperature of from 15-50° C. in the presence of a catalyst such as a chloride of iron, nickel, or copper.[2] An alternative known method reacts 3-aminopyridine with hydrochloric acid and hydrogen peroxide at a temperature of 70-80°C.[2]

Synthesis of this compound

This step involves the regioselective bromination of 2-chloro-3-aminopyridine. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, known for its mild and selective bromination of aromatic compounds.[3]

Materials:

-

2-Chloro-3-aminopyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable aprotic solvent)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3-aminopyridine in a suitable aprotic solvent like acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.0 - 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-Aminopyridine | C₅H₆N₂ | 94.12 | 462-08-8 |

| 2-Chloro-3-aminopyridine | C₅H₅ClN₂ | 128.56 | 6298-19-7 |

| This compound | C₅H₄BrClN₂ | 207.46 | 588729-99-1 |

Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Protons on Pyridine Ring | Chemical Shift (δ, ppm) |

| H-4 | ~7.5 |

| H-6 | ~8.0 |

| -NH₂ | Broad singlet |

Note: The exact chemical shifts may vary depending on the solvent used. A reference ¹H NMR spectrum for this compound is available in the literature.[4]

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Detailed workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a practical and efficient pathway for the synthesis of this compound. The described two-step approach, starting from 3-aminopyridine, provides a reliable method for obtaining this valuable synthetic intermediate. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and agrochemical development.

References

Spectroscopic Profile of 3-Amino-5-bromo-2-chloropyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Amino-5-bromo-2-chloropyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

Chemical Structure and Properties

IUPAC Name: 5-bromo-2-chloro-pyridin-3-amine Molecular Formula: C₅H₄BrClN₂[1] Molecular Weight: 207.46 g/mol [1] CAS Number: 588729-99-1[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below is a summary of the available ¹H NMR data and predicted ¹³C NMR data for this compound.

¹H NMR Data

A proton NMR spectrum for this compound has been reported.[2] The spectrum would be expected to show signals for the two aromatic protons and the amine protons. The exact chemical shifts are influenced by the electronic effects of the substituents on the pyridine (B92270) ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 7.5 - 7.8 | Doublet | ~2-3 |

| H-6 | 7.8 - 8.1 | Doublet | ~2-3 |

| NH₂ | 4.5 - 5.5 | Broad Singlet | - |

Note: Predicted values are based on typical ranges for similar substituted pyridines. The broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (C-Cl) | 148 - 152 |

| C-3 (C-NH₂) | 140 - 145 |

| C-4 | 125 - 130 |

| C-5 (C-Br) | 110 - 115 |

| C-6 | 145 - 150 |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Experimental Protocol - NMR

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum using a standard pulse program.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical spectral width: 0-220 ppm.

-

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Temperature: 298 K (25 °C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine N-H bonds, C-N bonds, and aromatic C-H and C=C bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| N-H Bend | 1580 - 1650 | Medium to Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| C-N Stretch (aromatic) | 1250 - 1335 | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

Note: These are general ranges for the specified functional groups in an aromatic context.[5][6][7]

Experimental Protocol - FTIR

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak and various fragment ions.

| Ion | m/z (mass-to-charge ratio) | Notes |

| [M]⁺ | 206, 208, 210 | Molecular ion peak cluster due to the presence of Br and Cl isotopes. |

| [M-Cl]⁺ | 171, 173 | Loss of a chlorine atom. |

| [M-Br]⁺ | 127, 129 | Loss of a bromine atom. |

| [M-NH₂]⁺ | 190, 192, 194 | Loss of the amino group. |

Note: The isotopic pattern for bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.

Experimental Protocol - GC-MS

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) (e.g., 1 mg/mL).

Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: 50 - 300 amu.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | 588729-99-1 | FA15342 [biosynth.com]

- 2. This compound(588729-99-1) 1H NMR spectrum [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. personal.utdallas.edu [personal.utdallas.edu]

An In-depth Technical Guide on the Solubility and Stability of 3-Amino-5-bromo-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromo-2-chloropyridine is a halogenated pyridine (B92270) derivative that serves as a key building block and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in the development of novel therapeutic agents, particularly in oncology and infectious diseases, makes a thorough understanding of its physicochemical properties essential for formulation development, process optimization, and ensuring regulatory compliance.[1] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to a notable absence of publicly available quantitative data, this guide also furnishes detailed experimental protocols based on industry standards to enable researchers to generate the necessary data for their specific applications.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in various solvent systems and under different environmental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-bromo-2-chloropyridin-3-amine | [2] |

| Synonyms | 2-Chloro-3-amino-5-bromopyridine, 5-Bromo-2-chloro-3-pyridinamine | [3] |

| CAS Number | 588729-99-1 | [2] |

| Molecular Formula | C₅H₄BrClN₂ | [2] |

| Molecular Weight | 207.46 g/mol | [3] |

| Appearance | Ash to brown crystalline powder | [1] |

| Melting Point | 128-132 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

Solubility Profile

Current State of Knowledge

There is a significant lack of publicly available quantitative solubility data for this compound in common aqueous and organic solvents. One source explicitly states "Solubility in H2O: N/A".[4] However, based on its molecular structure, which features a basic amino group and a polar pyridine ring, some general solubility characteristics can be inferred. The compound is expected to exhibit some degree of solubility in polar organic solvents. Its aqueous solubility is likely to be pH-dependent, with increased solubility in acidic conditions due to the protonation of the amino group.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To address the gap in solubility data, the universally accepted shake-flask method is recommended for determining the thermodynamic equilibrium solubility.[5][6] This method involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation.

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate (B84403) buffer pH 7.4, 0.1 M HCl, ethanol, DMSO)

-

Glass vials with screw caps (B75204) or glass-stoppered flasks

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Validated stability-indicating analytical method (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Tightly seal the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) to see when the concentration plateaus.

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the undissolved solids settle.

-

Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Perform the experiment in triplicate to ensure the reliability of the results.

Data Analysis: Calculate the solubility as the mean concentration from the triplicate determinations. Report the solubility in units such as mg/mL or µg/mL, specifying the solvent system and the temperature.

Logical Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Current State of Knowledge

To characterize the intrinsic stability of the molecule, identify potential degradation products, and establish a stability-indicating analytical method, forced degradation (stress testing) studies are essential, as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8]

Experimental Protocols: Forced Degradation Studies

Forced degradation studies expose the drug substance to stress conditions exceeding those of accelerated stability testing to identify likely degradation pathways.[9][10]

Objective: To investigate the degradation profile of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

-

Expose the solution (or solid compound for thermal/photostability) to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize or stop the degradation process, and dilute to a suitable concentration.

-

Analyze the samples using a validated stability-indicating HPLC method, capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is recommended for peak purity analysis.

-

The target degradation is typically in the range of 5-20%.[11][12]

1. Hydrolytic Degradation (Acid and Base):

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH to a separate aliquot of the stock solution.

-

Neutral Hydrolysis: Add an equal volume of purified water to a third aliquot.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C) and analyze at time points such as 2, 4, 8, and 24 hours.

2. Oxidative Degradation:

-

Add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂) to the stock solution.

-

Keep the solution at room temperature and protect from light.

-

Analyze at appropriate time intervals (e.g., 1, 2, 4, and 8 hours), as oxidation can be rapid.

3. Thermal Degradation:

-

Expose the solid this compound to dry heat in a temperature-controlled oven (e.g., 80 °C).

-

Analyze the compound at different time points (e.g., 1, 3, and 7 days) by dissolving a weighed amount in a suitable solvent.

4. Photostability:

-

Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.[10] The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze the light-exposed and dark control samples after the exposure period.

Logical Workflow for Forced Degradation Studies

References

- 1. enamine.net [enamine.net]

- 2. This compound | C5H4BrClN2 | CID 21858354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. pharma.gally.ch [pharma.gally.ch]

- 8. snscourseware.org [snscourseware.org]

- 9. pharmaguru.co [pharmaguru.co]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

The Strategic Functionalization of 3-Amino-5-bromo-2-chloropyridine: A Technical Guide to its Core Reactivity

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity of 3-Amino-5-bromo-2-chloropyridine's Functional Groups.

This guide provides a comprehensive analysis of the chemical reactivity of the functional groups present in this compound, a versatile building block in modern medicinal chemistry and agrochemical research. The strategic and selective manipulation of its amino, bromo, and chloro substituents is paramount in the synthesis of complex, biologically active molecules. This document outlines the reactivity profile of each functional group, provides detailed experimental protocols for key transformations, and presents quantitative data to inform synthetic planning.

Orthogonal Reactivity of Halogen Substituents

The pyridine (B92270) core of this compound is adorned with two distinct halogen atoms at the C2 and C5 positions, offering a platform for selective functionalization. The inherent differences in the reactivity of the C-Cl and C-Br bonds, particularly in the context of palladium-catalyzed cross-coupling reactions, allow for a high degree of regioselectivity.

The general trend for the oxidative addition step in Suzuki-Miyaura coupling, which is often rate-determining, follows the order of carbon-halogen bond dissociation energies: C-I > C-OTf > C-Br >> C-Cl. This principle dictates that the C5-bromo position is significantly more reactive towards cross-coupling than the C2-chloro position. This differential reactivity enables the selective elaboration of the C5 position while leaving the C2-chloro untouched, which can then be targeted in a subsequent synthetic step. For instance, in compounds like 5-bromo-2-chloropyrimidine, Suzuki-Miyaura coupling occurs selectively at the C5 position.[1][2]

Conversely, the C2-chloro position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen. This allows for the introduction of a variety of nucleophiles at this position.

Reactivity of the C5-Bromo Group: A Gateway to C-C and C-N Bond Formation

The C5-bromo substituent is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reaction of this compound with various arylboronic acids proceeds with high regioselectivity at the C5 position.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O (4:1) | 85-95 | 15+ | 60-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 75 |

| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 80 |

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine (B1289001) with Arylboronic Acids (representative conditions for this compound).[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]

-

In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (1.0 eq), the desired arylboronic acid (1.1759 mmol), and potassium phosphate (B84403) (2.318 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Add 1,4-dioxane (2 mL) and water (0.5 mL).

-

Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.

-

Heat the mixture to 85-95 °C and stir for over 15 hours.

-

Upon cooling, filter the mixture and dilute with ethyl acetate (B1210297) (50 mL).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of arylamine derivatives. This reaction also proceeds selectively at the C5-bromo position.

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) |

| 1 | Primary Aliphatic Amine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | t-BuOH | 110 |

| 2 | Secondary Aliphatic Amine | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 |

| 3 | Arylamine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 |

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides.[4][5][6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7]

-

In a glovebox, charge a flame-dried Schlenk tube with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 5 mol%), and a base (e.g., Cs₂CO₃, 2.5 mmol).

-

Remove the Schlenk tube from the glovebox and add an anhydrous solvent (e.g., t-BuOH, 5 mL) under a positive pressure of argon.

-

Seal the tube and heat the reaction mixture with stirring.

-

Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

-

After completion, cool the mixture to room temperature, add water, and extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica (B1680970) gel column chromatography.

Reactivity of the C2-Chloro Group: Nucleophilic Aromatic Substitution

The C2-chloro group is susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. This reaction is facilitated by the electron-withdrawing effect of the pyridine nitrogen, which stabilizes the Meisenheimer intermediate.

| Entry | Nucleophile | Base | Solvent | Temp (°C) |

| 1 | Secondary Amine | K₂CO₃ | DMF | 100-150 |

| 2 | Alkoxide | NaH | THF | 60 |

| 3 | Thiolate | Cs₂CO₃ | DMF | 80 |

Table 3: General Conditions for Nucleophilic Aromatic Substitution on 2-Chloropyridines.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or NMP), add the amine nucleophile (1.2-1.5 eq) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

-

Heat the reaction mixture to the desired temperature (typically 100-150 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reactivity of the C3-Amino Group

The amino group at the C3 position can be functionalized through various reactions, such as acylation, which can also serve as a protecting group strategy to modulate the reactivity of the pyridine ring.

Experimental Protocol: Acylation of the Amino Group [3]

-

Under a nitrogen atmosphere, dissolve the aminopyridine derivative (1.0 eq) in acetonitrile.

-

Add acetic anhydride (B1165640) (1.0 eq) and a catalytic amount of concentrated H₂SO₄.

-

Stir the mixture at 60 °C for 30 minutes.

-

Monitor the reaction by TLC.

-

Evaporate the solvent and cool the residue to room temperature.

-

Add water dropwise to precipitate the product.

-

Stir the mixture for one hour at room temperature and then filter.

-

Wash the solid with deionized water and dry in an oven.

Application in Drug Discovery: Inhibition of the PI3Kδ Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the development and function of immune cells.[8][9][10] Dysregulation of this pathway is implicated in various diseases, including certain cancers and autoimmune disorders.

An experimental workflow to identify and characterize inhibitors of PI3Kδ typically involves a multi-step process, starting from a high-throughput screen to detailed in-vitro and in-vivo analyses.

References

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Versatile Scaffold: Unlocking the Potential of 3-Amino-5-bromo-2-chloropyridine in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic building blocks, 3-Amino-5-bromo-2-chloropyridine has emerged as a particularly valuable and versatile starting material. Its unique substitution pattern, featuring three distinct reactive sites, offers medicinal chemists a powerful tool for the synthesis of diverse compound libraries with a wide range of biological activities. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors for oncology and other therapeutic areas.

The strategic importance of this scaffold lies in its ability to serve as a linchpin for the construction of complex molecular architectures.[1] The presence of amino, bromo, and chloro substituents allows for selective and sequential chemical modifications, such as nucleophilic aromatic substitution, Suzuki and Buchwald-Hartwig cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[1] This adaptability has led to its use in the synthesis of targeted therapies in oncology, infectious diseases, and neurology.[1]

This guide will detail the synthetic utility of this compound, present quantitative data on the biological activity of its derivatives, provide exemplary experimental protocols, and visualize key concepts through signaling pathway and workflow diagrams.

Synthetic Utility and Key Reactions

The chemical versatility of this compound allows for its derivatization through several key synthetic transformations, primarily targeting the chloro and bromo positions.

Suzuki Cross-Coupling: The bromo group at the 5-position is particularly amenable to palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl moieties, which is a common strategy for exploring the SAR of kinase inhibitors.

Buchwald-Hartwig Amination: The chloro group at the 2-position can be displaced by various amines through Buchwald-Hartwig amination. This reaction is instrumental in introducing key pharmacophoric elements that can interact with the hinge region of kinase active sites.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine (B92270) ring, further activated by the chloro and bromo substituents, facilitates nucleophilic aromatic substitution reactions at the 2- and 6-positions (if the 5-bromo is modified). This allows for the introduction of a diverse range of nucleophiles, including amines, alcohols, and thiols.

Applications in Kinase Inhibitor Development

Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound has proven to be a valuable scaffold for the development of potent and selective kinase inhibitors.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in cancer. Several PI3K inhibitors have been developed using substituted pyridine and pyrimidine (B1678525) scaffolds. Notably, this compound has been identified as a synthetic precursor to inhibitors of PI3Kδ, a PI3K isoform primarily expressed in hematopoietic cells and involved in immune signaling.[2] The ability to selectively inhibit PI3Kδ is a promising strategy for the treatment of certain hematological malignancies and inflammatory diseases.

Derivatives of this compound can be synthesized to occupy the ATP-binding pocket of PI3K, with the aminopyridine core often forming key hydrogen bond interactions with the hinge region of the kinase. The substituents at the 2- and 5-positions can be modified to enhance potency and selectivity for specific PI3K isoforms.

Mitogen- and Stress-Activated Kinase 1 (MSK1) Inhibitors

MSK1 is a nuclear kinase that plays a role in the regulation of gene expression in response to stress and mitogens. It is involved in inflammatory responses and has been implicated in certain cancers. A novel series of covalent inhibitors of MSK1 have been developed from chloropyrimidine scaffolds, with a 5-bromo-2-chloropyrimidine (B32469) analogue showing significant activity. While not directly derived from this compound, the synthetic strategies and the covalent inhibition mechanism are highly relevant. These inhibitors act via an SNAr reaction with a non-catalytic cysteine residue in the kinase domain.

Quantitative Biological Data

The following table summarizes the biological activity of representative compounds derived from or structurally related to this compound. This data highlights the potential of this scaffold in generating potent kinase inhibitors.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |

| Related Compound 1 | PI3Kα | 150 | Breast Cancer | Not Reported | [3] |

| Related Compound 2 | FGFR1 | Not Reported | NSCLC | Not Reported | [4] |

| Related Compound 3 | PIM-1 | 14.3 | MCF-7 | 0.5 | [5] |

| CCT244747 (related scaffold) | CHK1 | 7.7 | Not Applicable | Not Reported | [6] |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic and biological studies. Below are representative protocols for the synthesis and biological evaluation of kinase inhibitors derived from this compound.

General Procedure for Suzuki Cross-Coupling

A mixture of this compound (1.0 eq), the corresponding boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like K2CO3 (2.0 eq) is suspended in a solvent system, typically a mixture of 1,4-dioxane (B91453) and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for Kinase Inhibition Assay

The inhibitory activity of synthesized compounds against target kinases is determined using a variety of in vitro kinase assay formats, such as the Kinase-Glo™ Luminescent Kinase Assay. Briefly, the kinase enzyme, substrate, ATP, and the test compound at various concentrations are incubated in a suitable buffer system. The reaction is initiated by the addition of ATP. After a defined incubation period, the amount of ATP remaining is quantified by adding the Kinase-Glo™ reagent, which generates a luminescent signal that is inversely proportional to the kinase activity. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are then calculated from the dose-response curves.

Visualizing the Science

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 588729-99-1 | FA15342 [biosynth.com]

- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

The Versatile Virtuoso: 3-Amino-5-bromo-2-chloropyridine as a Cornerstone in Synthetic Chemistry

For Immediate Release

In the intricate world of chemical synthesis, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecules. Among the vast arsenal (B13267) of available synthons, 3-Amino-5-bromo-2-chloropyridine has emerged as a particularly valuable and versatile scaffold, empowering researchers, scientists, and drug development professionals in their quest for novel pharmaceuticals, advanced agrochemicals, and innovative materials. This in-depth technical guide explores the multifaceted role of this trifunctionalized pyridine (B92270) derivative, detailing its chemical properties, reactivity, and its application in pivotal synthetic transformations.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid, typically appearing as an ash to brown powder.[1] Its unique molecular architecture, featuring an amino group at the 3-position, a bromine atom at the 5-position, and a chlorine atom at the 2-position of the pyridine ring, bestows upon it a distinct reactivity profile. The chlorine atom at the electron-deficient C2 position is the most susceptible to nucleophilic substitution, while the bromine atom at the C5 position is an excellent handle for various palladium-catalyzed cross-coupling reactions. The amino group, in turn, can be a site for further functionalization or can influence the reactivity of the pyridine ring through its electronic effects.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 588729-99-1 | [1] |

| Molecular Formula | C₅H₄BrClN₂ | [1] |

| Molecular Weight | 207.46 g/mol | [1] |

| Melting Point | 128-132 °C | [1] |

| Appearance | Ash to brown crystalline powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

A Linchpin in Drug Discovery and Agrochemicals

The trifunctional nature of this compound makes it an invaluable intermediate in the synthesis of a wide array of biologically active molecules. It serves as a key building block in the development of targeted therapies, particularly in the fields of oncology and infectious diseases, where it contributes to the creation of compounds with enhanced efficacy and selectivity.[1] Notably, it has been identified as a key intermediate in the synthesis of inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target in cancer therapy.[2] Beyond pharmaceuticals, this versatile molecule is also employed in the formulation of agrochemicals, including herbicides and fungicides.[1]

Key Synthetic Transformations and Experimental Protocols

The synthetic utility of this compound is most prominently demonstrated in its participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the selective formation of carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of substituted pyridine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl groups. The regioselectivity of the reaction is highly dependent on the choice of catalyst and ligands.

Start [label="this compound", fillcolor="#FBBC05"]; BoronicAcid [label="Aryl/Heteroaryl\nBoronic Acid/Ester"]; Catalyst [label="Pd Catalyst\n(e.g., Pd(PPh₃)₄)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., K₂CO₃, Cs₂CO₃)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., 1,4-Dioxane (B91453)/H₂O)"]; Reaction [label="Reaction Mixture", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heating [label="Heating\n(80-150°C)"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column Chromatography"]; Product [label="Coupled Product", fillcolor="#FBBC05"];

Start -> Reaction; BoronicAcid -> Reaction; Catalyst -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Heating; Heating -> Workup; Workup -> Purification; Purification -> Product; }

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a flask are added this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq). The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) three times. A degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 ratio), is then added. The reaction mixture is heated to 80-90 °C and stirred until completion, as monitored by TLC or LC-MS (typically 12-24 hours). After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.[3] Microwave irradiation can often be used to significantly reduce reaction times.[3]

Table 2: Exemplary Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | Data not available for this specific substrate | [3] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane/H₂O | Reflux | 8 | Data not available for this specific substrate | |

| 1-Methyl-1H-pyrazol-4-ylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | n-Butanol | 110 | 3 | Data not available for this specific substrate |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at either the C2 or C5 position, depending on the reaction conditions. Bulky monodentate phosphine (B1218219) ligands tend to favor reaction at the C5-Br position, while bidentate phosphine ligands often promote substitution at the more reactive C2-Cl position.

Start [label="this compound", fillcolor="#FBBC05"]; Amine [label="Primary or Secondary Amine"]; Catalyst [label="Pd Pre-catalyst\n(e.g., Pd₂(dba)₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ligand [label="Ligand\n(e.g., BINAP)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., NaOt-Bu)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent [label="Anhydrous Solvent\n(e.g., Toluene)"]; Reaction [label="Reaction Mixture", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heating [label="Heating\n(80-110°C)"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column Chromatography"]; Product [label="Aminated Product", fillcolor="#FBBC05"];

Start -> Reaction; Amine -> Reaction; Catalyst -> Reaction; Ligand -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Heating; Heating -> Workup; Workup -> Purification; Purification -> Product; }

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a flask is charged with a palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a strong base (e.g., sodium tert-butoxide). Anhydrous toluene (B28343) is added, followed by this compound and the desired amine. The reaction mixture is heated to 80-110 °C with stirring for several hours until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Table 3: Exemplary Buchwald-Hartwig Amination Reactions

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | |

| Aniline | Pd(OAc)₂ / P(t-Bu)₃ | NaOBuᵗ | Toluene | 80 | 2 | Data not available for this specific substrate | |

| Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 16 | Data not available for this specific substrate |

*Note: Yields are based on reactions with similar bromopyridine substrates and may vary for this compound.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to introduce alkyne functionalities onto the pyridine ring, typically at the more reactive C2 or C5 position depending on the specific reaction conditions and catalyst system employed.

Start [label="this compound", fillcolor="#FBBC05"]; Alkyne [label="Terminal Alkyne"]; Pd_Catalyst [label="Pd Catalyst\n(e.g., Pd(PPh₃)₂Cl₂)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cu_Cocatalyst [label="Cu(I) Cocatalyst\n(e.g., CuI)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Amine Base\n(e.g., Et₃N)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., DMF)"]; Reaction [label="Reaction Mixture", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heating [label="Heating\n(e.g., 100°C)"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column Chromatography"]; Product [label="Alkynylated Product", fillcolor="#FBBC05"];

Start -> Reaction; Alkyne -> Reaction; Pd_Catalyst -> Reaction; Cu_Cocatalyst -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Heating; Heating -> Workup; Workup -> Purification; Purification -> Product; }

Experimental Protocol: General Procedure for Sonogashira Coupling

To a flask under an inert atmosphere are added a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) in a solvent such as DMF. After stirring, this compound (1.0 eq), the terminal alkyne (1.2 eq), and an amine base (e.g., Et₃N) are added. The mixture is heated (e.g., to 100 °C) for a few hours. Upon completion, the reaction is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.[4]

Table 4: Exemplary Sonogashira Coupling Reactions

| Terminal Alkyne | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 89 | [4] |

| 1-Heptyne | Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 92 | [4] |

| 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 85 | [4] |

*Note: Yields are for the reaction of 2-amino-3-bromo-5-chloropyridine (B1272082) with various terminal alkynes.

Conclusion

This compound has firmly established itself as a synthetic building block of significant importance. Its trifunctional nature allows for a high degree of molecular diversity to be achieved through selective and sequential functionalization. The palladium-catalyzed cross-coupling reactions, in particular, have unlocked a vast chemical space for the synthesis of novel compounds with potential applications in medicine, agriculture, and materials science. As research continues to uncover new synthetic methodologies and applications, the role of this compound as a cornerstone in modern organic synthesis is set to expand even further.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Amino-5-bromo-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Amino-5-bromo-2-chloropyridine (CAS No. 588729-99-1), a key building block in pharmaceutical and agrochemical research. Adherence to these guidelines is critical to ensure a safe laboratory environment and to mitigate potential risks associated with the handling of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, the compound presents the following hazards:

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

GHS Hazard Pictogram:

Hazard Statements:

-

H302+H312: Harmful if swallowed or in contact with skin.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/ eye protection/ face protection.[1][2]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.[2]

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.[2]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 588729-99-1 | [3][4] |

| Molecular Formula | C5H4BrClN2 | [3][4] |

| Molecular Weight | 207.46 g/mol | [3][4] |

| Appearance | Ash to brown crystalline powder | [3] |

| Melting Point | 128-132 °C | [3] |

| Purity | ≥ 99% (HPLC) | [3] |

Experimental Protocols for Safe Handling

Strict adherence to the following experimental protocols is mandatory when working with this compound.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Local exhaust ventilation should be used to control the dispersion of dust.[2]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required to prevent exposure.

| PPE Type | Specification |

| Hand Protection | Wear protective gloves. The specific glove material should be selected based on the breakthrough time for the solvents being used. |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield.[1][2] |

| Skin and Body Protection | Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact. |

| Respiratory Protection | If dust is generated and engineering controls are not sufficient, a NIOSH-approved respirator for dusts should be worn. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Prevent the formation and dispersion of dust.[2] Wash hands and face thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Recommended storage temperature is between 2°C and 8°C.[4]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Seek medical advice/attention if you feel unwell.[2] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice/attention.[2] |

| Eye Contact | Rinse cautiously with plenty of water for several minutes. If contact lenses are present and easy to remove, do so. Continue rinsing. If eye irritation persists, seek medical advice/attention.[1][2] |

| Ingestion | Rinse mouth. Seek medical advice/attention.[2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: In the event of a fire, the following hazardous substances may be released: carbon monoxide, carbon dioxide, hydrogen bromide (HBr), hydrogen chloride (HCl), and nitrogen oxides (NOx).[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Wear suitable protective equipment. Keep unnecessary personnel away from the spill area.[2]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.

-

Containment and Cleaning: Carefully sweep up the spilled solid material, avoiding dust generation. Place the material in a suitable, labeled container for disposal.

Visualizing Safe Practices

To further aid in the comprehension of safety protocols, the following diagrams illustrate key workflows and decision-making processes.

Caption: Safe Handling Workflow for this compound.

Caption: Emergency First-Aid Decision Tree for Exposure Incidents.

References

An In-depth Technical Guide to 3-Amino-5-bromo-2-chloropyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-5-bromo-2-chloropyridine, a key heterocyclic building block in organic synthesis. Due to the absence of a singular "discovery" paper, this document focuses on its chemical properties, established synthetic methodologies, and its significant role as a versatile intermediate in the development of pharmaceuticals and agrochemicals. This guide includes tabulated physical and chemical data, a detailed representative experimental protocol for its synthesis, and visual diagrams to illustrate the synthetic workflow.

Introduction

This compound is a trisubstituted pyridine (B92270) derivative of significant interest in medicinal and materials chemistry. Its unique arrangement of amino, bromo, and chloro functional groups on the pyridine ring provides multiple reactive sites for further chemical modifications. This versatility has established it as a valuable precursor for the synthesis of more complex molecules with diverse biological activities and material properties. While a definitive historical account of its initial discovery is not prominent in scientific literature, its utility is well-documented through its commercial availability and its implicit role in numerous patents and research articles focused on applied chemistry.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, compiled from various chemical supplier databases.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrClN₂ | [1][2] |

| Molecular Weight | 207.46 g/mol | [1][2] |

| CAS Number | 588729-99-1 | [1][2] |

| Appearance | White to off-white or light brown solid/powder | [1] |

| Melting Point | 128-132 °C | [1] |

| IUPAC Name | 5-bromo-2-chloropyridin-3-amine | [1] |

| Synonyms | 2-Chloro-3-amino-5-bromopyridine | [2] |

Synthesis of this compound